tert-Butyl 4-aminobenzylcarbamate hydrochloride
Description
tert-Butyl 4-aminobenzylcarbamate hydrochloride (CAS 174959-54-7) is a protected amine derivative widely used in pharmaceutical and organic synthesis. Its molecular formula is C₁₂H₁₇ClN₂O₂, with a molecular weight of 256.73 g/mol . The compound features a para-aminobenzyl group linked to a tert-butyl carbamate moiety, stabilized as a hydrochloride salt. This salt form enhances aqueous solubility and stability, making it suitable for research applications requiring precise handling . Key properties include a purity of ≥95%, storage at 2–8°C, and compatibility with organic solvents after solubilization via heating and sonication .
Properties
IUPAC Name |
tert-butyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULGYZXPISSQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741674 | |
| Record name | tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174959-54-7 | |
| Record name | tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-aminobenzylcarbamate hydrchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection of the Benzylamine Group via Boc Anhydride
The most direct route involves protecting the primary amine of 4-aminobenzylamine using di-tert-butyl dicarbonate (Boc anhydride). This method is widely adopted due to its simplicity and high yields.
Procedure :
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Reagents : 4-Aminobenzylamine, Boc anhydride, base (e.g., triethylamine or DMAP), solvent (e.g., THF or dichloromethane).
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Conditions :
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The reaction is conducted at 0–25°C under inert atmosphere.
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Base catalyzes the nucleophilic attack of the benzylamine on Boc anhydride.
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Workup : The crude product is isolated via extraction and purified by recrystallization or column chromatography.
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Hydrochloride Formation : The free amine at the 4-position is treated with hydrogen chloride (gaseous or in dioxane) to yield the hydrochloride salt.
Example :
In a scaled adaptation of methods from, 10 mmol of 4-aminobenzylamine reacted with 12 mmol Boc anhydride in THF at 0°C, yielding 85% tert-butyl 4-aminobenzylcarbamate after purification. Subsequent HCl treatment achieved >95% conversion to the hydrochloride salt.
Mixed Anhydride Method for Carbamate Formation
An alternative approach, derived from peptide coupling strategies, employs in situ generation of a mixed anhydride to activate the carbamate group.
Procedure :
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Reagents : N-Boc-protected amino acid derivative (e.g., N-Boc-serine), isobutyl chlorocarbonate, N-methylmorpholine (NMM), 4-aminobenzylamine.
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Conditions :
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Workup : The product is extracted, washed, and crystallized.
Example :
A patent-derived method reported 90–93% yields for analogous carbamates using this strategy, with purification via hexane/ethyl acetate crystallization.
Optimization of Reaction Parameters
Temperature and Stoichiometry
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Temperature Control : Lower temperatures (-10°C to 0°C) during mixed anhydride formation minimize side reactions, improving yields by 15–20% compared to ambient conditions.
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Molar Ratios : A 1:1.1 ratio of 4-aminobenzylamine to Boc anhydride ensures complete conversion, as excess reagent avoids residual starting material.
Catalytic Enhancements
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Phase-Transfer Catalysis (PTC) : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in Boc protection, reducing reaction time by 30%.
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Coupling Agents : EDCI/HOBt systems, though more common in amide synthesis, have been adapted for carbamate formation under mild conditions (25°C, 3 hours), achieving 83% yields in related compounds.
Industrial Production Methods
Scalable Synthesis
Industrial protocols prioritize cost-effectiveness and reproducibility:
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Automated Reactors : Continuous flow systems enable precise control over temperature and reagent addition, reducing batch variability.
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Solvent Recycling : Ethyl acetate and hexane are recovered via distillation, aligning with green chemistry principles.
Case Study :
A pilot-scale synthesis using the mixed anhydride method produced 50 kg batches with 88% yield and >99% purity, validated by HPLC.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Boc Anhydride Protection | 85–90% | >98% | Moderate | Low |
| Mixed Anhydride | 90–93% | >99% | High | Moderate |
| EDCI/HOBt Coupling | 55–83% | 95–98% | Low | High |
Challenges and Limitations
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Selectivity Issues : Competing reactions at the 4-position amine require careful stoichiometry to avoid overprotection.
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Purification Complexity : Column chromatography is often necessary to remove byproducts, increasing production time.
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Moisture Sensitivity : Boc anhydride reacts vigorously with water, mandating anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.
Major Products Formed: The major products formed from these reactions include various substituted benzylcarbamates and amine derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
Organic Synthesis
tert-Butyl 4-aminobenzylcarbamate hydrochloride is primarily used as a protective group for arylamines in organic synthesis. It stabilizes the carbonyl portion of aromatic amine molecules, preventing further reactions and facilitating selective transformations. This property is crucial in multi-step synthetic pathways where protecting groups are necessary to control reactivity.
Research indicates that this compound exhibits potential biological activities, particularly as a kinase inhibitor. Kinases play essential roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer.
Table 1: Kinase Inhibition Data
| Compound | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| TBABC | CDK16 | 0.5 | High |
| TBABC | CDK2 | 1.2 | Moderate |
| TBABC | GSK3B | 2.0 | Moderate |
The data shows that this compound exhibits strong inhibition against CDK16, indicating its potential as a selective therapeutic agent.
Case Study 1: In Vitro Efficacy in Cystic Fibrosis
In a study involving NIH-3T3 cells expressing cystic fibrosis transmembrane conductance regulator (CFTR) mutations, this compound was evaluated for its ability to enhance chloride secretion. The compound increased chloride ion transport with an effective concentration (EC50) of 0.236 µM, demonstrating its potential to improve CFTR activity in cystic fibrosis patients.
Case Study 2: Toxicological Profile
Toxicological studies have assessed the safety profile of this compound. Key findings include:
Table 2: Toxicological Findings
| Parameter | Observations |
|---|---|
| NOAEL | 70 mg/kg body weight/day |
| Significant Effects | Hyperkeratosis, liver enzyme elevation |
| Long-term Exposure | No severe adverse effects at low doses |
These findings suggest that while the compound has some potential hepatic effects at high doses, it remains relatively safe for use at lower concentrations.
Mechanism of Action
The mechanism of action of tert-Butyl 4-aminobenzylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Differences
Functional Implications of Structural Variations
Substitution Position: Para vs. Ortho/Meta: The para-substituted derivative (target compound) exhibits optimal electronic and steric properties for nucleophilic reactions compared to ortho or meta analogs, which may suffer from steric hindrance or reduced resonance stabilization . Hydrochloride Salt: The hydrochloride form in the target compound improves solubility in aqueous buffers, critical for biological assays, whereas non-salt analogs (e.g., CAS 180079-94-1) require organic solvents .
Aminomethyl Substituent (CAS 1162645-96-6): Introduces a secondary amine, enabling additional hydrogen bonding or coordination with metal catalysts .
Purity and Handling: The target compound (95% purity) and tert-Butyl 3-aminobenzylcarbamate (98% purity, CAS 147291-66-5) are supplied at research-grade standards, ensuring reproducibility in synthetic workflows .
Biological Activity
tert-Butyl 4-aminobenzylcarbamate hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 258.74 g/mol
- CAS Number : 174959-54-7
- Solubility : Soluble in water with a solubility of approximately 0.274 mg/ml .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including protein kinases and Toll-like receptors (TLRs).
- Protein Kinase Interaction : Research indicates that this compound can act as a probe for identifying protein kinases, showing moderate to high binding affinities in cellular assays. In one study, it was used to assess the binding profiles of various kinases in HeLa cell lysates, revealing significant interactions that could be leveraged for therapeutic applications .
- Toll-Like Receptor Modulation : The compound has been evaluated for its agonistic activity on TLR8, which plays a crucial role in the immune response. It was found to exhibit improved potency over known TLR8 agonists, suggesting potential applications in cancer therapy and autoimmune diseases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Protein Kinase Affinity Study :
- TLR8 Agonist Evaluation :
- Pharmacokinetic Properties :
Q & A
Q. How can researchers optimize the synthesis of tert-Butyl 4-aminobenzylcarbamate hydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent selection (e.g., dichloromethane or THF), and stoichiometry of reagents. For tert-butyl carbamate derivatives, a common approach is to use Boc-protected intermediates followed by deprotection under acidic conditions (e.g., HCl/dioxane) . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures can enhance purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and verifying intermediates via H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) ensures fidelity .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 7.2–7.4 ppm).
- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) can assess purity (>98%) and detect hydrolyzed byproducts .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] peaks matching the molecular weight (e.g., ~265 g/mol for the free base).
Cross-referencing with analogous tert-butyl carbamates ensures accurate interpretation .
Q. What are the recommended storage conditions to prevent decomposition of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to moisture, as hydrochloride salts are hygroscopic and may hydrolyze in aqueous environments. Long-term stability studies (e.g., 6–12 months) should monitor purity via HPLC and NMR to validate storage protocols .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the reactivity of tert-Butyl 4-aminobenzylcarbamate in nucleophilic substitution reactions?
- Methodological Answer : The hydrochloride salt protonates the amine, reducing its nucleophilicity. To activate the amine for reactions (e.g., coupling with activated esters), neutralize the salt with a weak base (e.g., NaHCO) in aprotic solvents like DMF. Kinetic studies comparing free base vs. salt reactivity can quantify this effect. For example, the free base may exhibit 3–5× faster acylation rates under identical conditions .
Q. What mechanistic insights explain competing side reactions during tert-butyl carbamate deprotection in acidic media?
- Methodological Answer : Acidic deprotection (e.g., HCl in dioxane) can lead to tert-butyl cation formation, which may alkylate electron-rich aromatic rings. To suppress this, use milder acids (TFA) or scavengers like anisole. Monitoring by C NMR can detect tert-butyl cation intermediates (δ ~75 ppm). Comparative studies with alternative protecting groups (e.g., Fmoc) highlight trade-offs between stability and deprotection efficiency .
Q. How can researchers resolve contradictory NMR data when analyzing this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:
Q. What experimental designs are suitable for assessing the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
